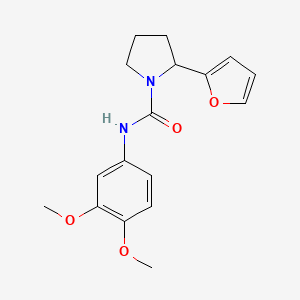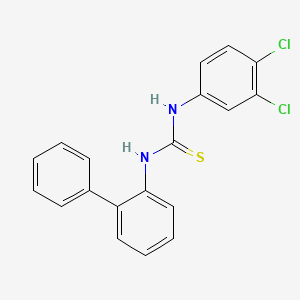
N-(3,4-dimethoxyphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide, also known as DMFP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. DMFP is a pyrrolidinecarboxamide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the GABAergic, glutamatergic, and dopaminergic systems. This compound has been shown to increase the release of GABA, an inhibitory neurotransmitter, and to decrease the release of glutamate, an excitatory neurotransmitter. This compound has also been shown to increase the release of dopamine, a neurotransmitter involved in reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to decrease the activation of NF-κB, a transcription factor involved in the inflammatory response. This compound has also been shown to decrease pain sensitivity in various animal models and to have anticonvulsant effects in various seizure models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide has various advantages and limitations for lab experiments. One advantage is its potential as a tool for the study of the central nervous system, as it has been shown to modulate the activity of various neurotransmitter systems. Another advantage is its potential as a candidate for the development of new drugs for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different experimental conditions.
Direcciones Futuras
There are various future directions for the study of N-(3,4-dimethoxyphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide, including the exploration of its potential as a candidate for the development of new drugs for the treatment of various diseases, the investigation of its mechanism of action, and the study of its effects in different experimental conditions. Additionally, the development of new synthesis methods for this compound may increase its yield and make it more accessible for research purposes.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. This compound has also been studied for its potential use as a tool for the study of the central nervous system, as it has been shown to modulate the activity of various neurotransmitter systems.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-15-8-7-12(11-16(15)22-2)18-17(20)19-9-3-5-13(19)14-6-4-10-23-14/h4,6-8,10-11,13H,3,5,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQCMPXDHITNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCCC2C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-dimethylphenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4745137.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4745149.png)
![N-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4745155.png)
![5,6-dimethyl-N-(2-pyridinylmethyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4745158.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide](/img/structure/B4745169.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4745172.png)
![4-[(anilinocarbonothioyl)amino]-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B4745188.png)
![methyl 6-(4-chlorophenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4745191.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-cyclohexyl-2-piperazinyl]ethanol](/img/structure/B4745193.png)
![6-({[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4745196.png)
![1-ethyl-3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4745207.png)
![2-[(4-chlorobenzyl)thio]-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4745215.png)
![methyl 4-[({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4745216.png)
